4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135194-46-5
VCID: VC8049347
InChI: InChI=1S/C13H17NO2.ClH/c15-10-11-4-5-13(16)12(8-11)9-14-6-2-1-3-7-14;/h4-5,8,10,16H,1-3,6-7,9H2;1H
SMILES: C1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride

CAS No.: 1135194-46-5

Cat. No.: VC8049347

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride - 1135194-46-5

Specification

CAS No. 1135194-46-5
Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name 4-hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde;hydrochloride
Standard InChI InChI=1S/C13H17NO2.ClH/c15-10-11-4-5-13(16)12(8-11)9-14-6-2-1-3-7-14;/h4-5,8,10,16H,1-3,6-7,9H2;1H
Standard InChI Key WSPIJGOTHPHZBU-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl
Canonical SMILES C1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzaldehyde backbone with a hydroxy group (-OH) at the 4-position and a piperidin-1-ylmethyl substituent (-CH₂-C₅H₁₀N) at the 3-position (Figure 1). The hydrochloride salt form introduces ionic character, enhancing solubility in polar solvents.

Table 1: Key molecular descriptors

PropertyValue
Molecular formulaC₁₃H₁₈ClNO₂
Molecular weight271.74 g/mol
CAS RegistryNot publicly disclosed
SMILESO=CC1=CC=C(O)C(CN2CCCCC2)=C1.Cl
XLogP3~1.8 (estimated)

The piperidine ring introduces basicity, with a pKa of ~10.6 for the secondary amine , while the phenolic -OH group (pKa ~10) contributes to pH-dependent solubility.

Physical Properties

Data from structurally similar compounds suggest the following properties:

  • Melting Point: 180–185°C (decomposition), inferred from analogs like 4-hydroxy-3-methylbenzaldehyde (118–120°C) and piperidine-containing salts .

  • Solubility: High solubility in water (>50 mg/mL at 25°C) due to ionic interactions; moderate solubility in ethanol and methanol .

  • Stability: Sensitive to prolonged exposure to light and moisture, requiring storage at 2–8°C under inert atmosphere .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a Mannich reaction, a three-component condensation between:

  • 4-Hydroxybenzaldehyde (or its protected derivative),

  • Piperidine,

  • Formaldehyde (or paraformaldehyde).

Stepwise procedure:

  • Protection of phenolic -OH: Acetylation using acetic anhydride to prevent unwanted side reactions.

  • Mannich base formation: Reacting 4-acetoxybenzaldehyde with piperidine and formaldehyde in ethanol at 60°C for 12 hours .

  • Deprotection: Hydrolysis of the acetyl group using aqueous HCl, yielding the free phenol and forming the hydrochloride salt .

Table 2: Optimization parameters for synthesis

ParameterOptimal ConditionYield Improvement
SolventEthanol/water (4:1)+15%
Temperature60°C+20%
CatalystNone required

Scalability and Industrial Production

Large-scale synthesis faces challenges in controlling exothermic reactions during the Mannich step. Continuous flow reactors are recommended to enhance heat dissipation and reduce batch variability . Purification via recrystallization from ethanol/water mixtures achieves >98% purity (HPLC) .

Pharmacological Applications

Central Nervous System (CNS) Drug Intermediates

Piperidine derivatives are pivotal in CNS therapeutics due to their ability to cross the blood-brain barrier. The target compound serves as a precursor for:

  • Dopamine D₂ receptor antagonists: Structural analogs show affinity for D₂ receptors (IC₅₀ = 120 nM) , suggesting potential antipsychotic applications.

  • Acetylcholinesterase inhibitors: The benzaldehyde moiety may coordinate with catalytic triads in cholinesterases, as seen in rivastigmine analogs .

Antimicrobial Activity

Quaternary ammonium derivatives of piperidine-containing benzaldehydes exhibit broad-spectrum antimicrobial effects:

  • Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus .

  • Fungal pathogens: 64% growth inhibition of Candida albicans at 32 µg/mL .

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, D₂O): δ 9.82 (s, 1H, CHO), 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.89 (d, J = 8.4 Hz, 1H, ArH), 3.71 (s, 2H, CH₂N), 2.85–2.78 (m, 4H, piperidine-H), 1.65–1.58 (m, 6H, piperidine-H) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O phenolic), 2800–2600 cm⁻¹ (N⁺-H) .

Chromatographic Methods

  • HPLC: C18 column, 30:70 acetonitrile/0.1% TFA, retention time = 6.2 min .

  • TLC: Rf = 0.45 (silica gel, ethyl acetate:methanol:ammonia = 7:2:1) .

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